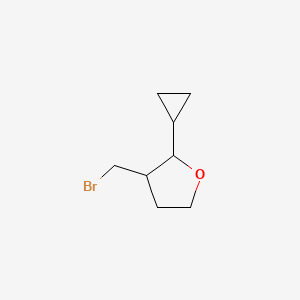
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid: is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol . This compound features a pyrimidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 6-position, linked to a propanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The amino and hydroxyl groups are introduced via substitution reactions
Linking to Propanoic Acid: The final step involves linking the pyrimidine ring to the propanoic acid moiety, which can be done through esterification followed by hydrolysis.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine.
Applications De Recherche Scientifique
3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: While not widely used in industrial applications, it serves as a research tool for developing new materials and chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)-propanoic acid: This compound has a similar structure but features a phenyl ring instead of a pyrimidine ring.
3-(pyrimidin-2-yl)propanoic acid: This compound lacks the amino and hydroxyl groups present in 3-(4-Amino-6-hydroxypyrimidin-2-YL)propanoic acid.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
3-(4-amino-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O3/c8-4-3-6(11)10-5(9-4)1-2-7(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) |
Clé InChI |
FADYECIXNDBXFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(NC1=O)CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


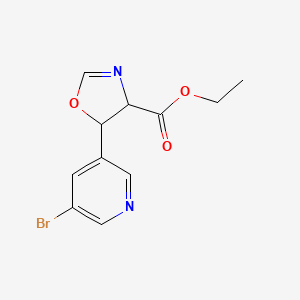
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
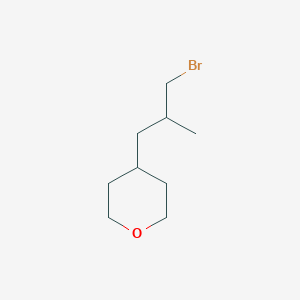
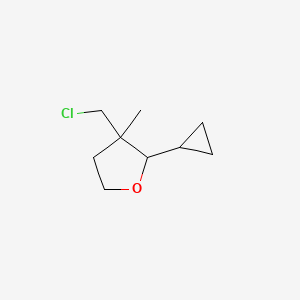

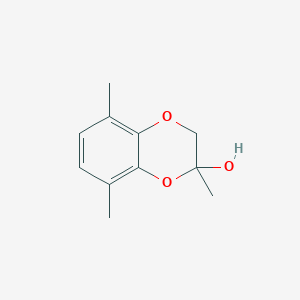
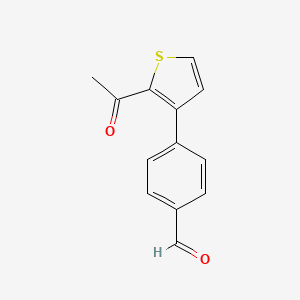
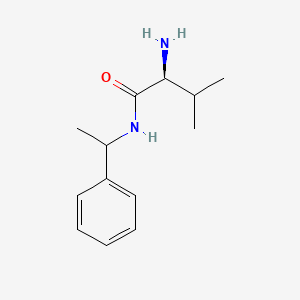
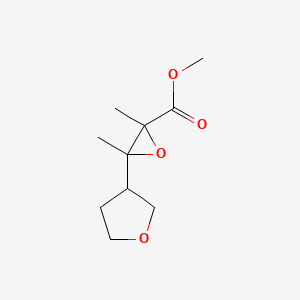

![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
